2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide
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Overview
Description
2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a dichlorobenzyl group attached to a piperazine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl Chloride: This is achieved by reacting 2,4-dichlorobenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 4-(2,4-Dichlorobenzyl)piperazine: The 2,4-dichlorobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate.
Coupling with Benzamide: Finally, the acetylated product is coupled with benzamide under basic conditions to yield 2-({2-[4-(2,4-dichlorobenzyl)piperazino]acetyl}amino)benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the acetamide moiety.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted derivatives of the dichlorobenzyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The dichlorobenzyl group imparts antimicrobial properties, making it useful in developing new antibiotics.
Medicine
Drug Development: Its structure is conducive to binding with various biological targets, making it a candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with biological targets such as enzymes and receptors. The dichlorobenzyl group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues . This dual interaction enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: Known for its antimicrobial properties.
2,4-Dichlorobenzyl Chloride: Used as an intermediate in organic synthesis.
4-(2,4-Dichlorobenzyl)piperazine: A precursor in the synthesis of various pharmaceuticals.
Uniqueness
2-({2-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its multi-functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, enhancing its versatility in different applications.
Properties
Molecular Formula |
C20H22Cl2N4O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[[2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H22Cl2N4O2/c21-15-6-5-14(17(22)11-15)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-16(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27) |
InChI Key |
NHARJNSPEHFBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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